Mass Shift and Chromatographic Co-Elution
Propofol-d17 β-D-Glucuronide exhibits a nominal mass shift of +17 Da relative to unlabeled propofol glucuronide (MW 354.4 g/mol), resulting from the incorporation of 17 deuterium atoms at the isopropyl positions of the propofol moiety . This mass difference enables distinct multiple reaction monitoring (MRM) transitions—specifically m/z 370 → 175, 113 for the deuterated internal standard versus m/z 353 → 175, 113 for the unlabeled analyte—while preserving near-identical chromatographic retention behavior [1]. In contrast, alternative internal standards such as propofol-d17 (without glucuronide conjugation) or 4-methylumbelliferyl-β-D-glucuronide exhibit fundamentally different retention times and ionization characteristics, resulting in suboptimal compensation for matrix-induced suppression [2].
| Evidence Dimension | Molecular weight and MRM transition differentiation |
|---|---|
| Target Compound Data | MW 371.5 g/mol; MRM transition m/z 370 → 175, 113 |
| Comparator Or Baseline | Unlabeled propofol glucuronide: MW 354.4 g/mol; MRM transition m/z 353 → 175, 113 |
| Quantified Difference | ΔMW = +17.1 g/mol (nominal +17 Da); ΔMRM precursor ion = +17 m/z units |
| Conditions | LC–MS/MS analysis; validated in hair and urine matrices |
Why This Matters
This mass shift ensures that the internal standard co-elutes with the analyte but is detected in a distinct MS channel, enabling accurate correction of matrix effects and ionization variability without cross-talk—a prerequisite for regulatory-compliant bioanalytical method validation.
- [1] Kwon NJ, Kim HJ, Cho S, Lee MA, Han E. Development of a LC–MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. Forensic Sci Int. 2020;306:110070. doi:10.1016/j.forsciint.2019.110070. View Source
- [2] Zhu L, Ge G, Zhang H, Liu H, He G, Liang S, Zhang Y, Fang Z, Dong P, Finel M, Yang L. Determination of propofol UDP-glucuronosyltransferase (UGT) activities in hepatic microsomes from different species by UFLC-ESI-MS. J Pharm Biomed Anal. 2011;54(5):953-958. doi:10.1016/j.jpba.2010.11.038. View Source
